Isothiazolo[5,4-c]pyridin-3-amine
Description
Contextualization within Fused Heterocyclic Chemistry and Nitrogen-Sulfur Systems
Heterocyclic compounds, which feature rings containing at least two different elements, form the largest and most varied class of organic compounds. nih.gov When a heterocyclic ring shares one or more atoms with another ring, it forms a fused heterocyclic system. mdpi.com Isothiazolo[5,4-c]pyridin-3-amine is an example of such a system, where an isothiazole (B42339) ring is fused to a pyridine (B92270) ring.
The field of heterocyclic chemistry places special emphasis on unsaturated 5- and 6-membered rings like isothiazole and pyridine due to their prevalence in biologically active molecules. mdpi.com The fusion of these rings creates a new bicyclic system with a unique distribution of electrons and chemical reactivity.
Nitrogen-sulfur (N-S) containing heterocycles are a prominent class of compounds that have attracted significant interest from chemists. researchgate.net The presence of both nitrogen and sulfur atoms in the ring system can lead to complex and sometimes unstable structures, but well-established N-S heterocycles are known for their significant properties and are repeatedly synthesized. researchgate.net These scaffolds are of particular importance in medicinal chemistry and drug design. nih.gov The isothiazole ring, a five-membered heterocycle with adjacent nitrogen and sulfur atoms, is a key component of this family. nih.gov When fused with pyridine, a six-membered nitrogen-containing heterocycle, it forms an isothiazolopyridine core, which serves as a foundational structure for a diverse range of derivatives.
Historical Development of Isothiazole and Pyridine Fused Systems Research
Research into fused pyridine systems has a similarly rich history. For instance, the synthesis of fused systems like v-triazolo(4,5-c)pyridine nucleosides was reported as early as 1976, indicating that investigations into pyridine rings fused at the 'c' position have been a subject of study for several decades. nih.gov
The convergence of these two areas of research led to the exploration of isothiazolopyridines. Synthetic approaches to create these fused systems have evolved, with traditional methods often requiring high temperatures. nih.gov Modern techniques, however, have focused on developing more sustainable and efficient syntheses. nih.gov The exploration of different isomers, such as isothiazolo[5,4-b]pyridines and isothiazolo[4,5-c]pyridines, has been a key aspect of this research, with various synthetic strategies being examined to produce these ring systems.
Overview of Current Research Trajectories for this compound Derivatives
While direct research on this compound itself is an emerging area, the broader class of isothiazolopyridine derivatives is the subject of intense investigation, primarily driven by the search for new biologically active agents. The research trajectories for the closely related isomers provide a strong indication of the potential applications for derivatives of this compound.
A significant focus of current research is in the field of oncology. Derivatives of the isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold have been designed and synthesized as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways that is often dysregulated in cancer. researchgate.netnih.gov Some of these compounds have shown inhibitory activity at nanomolar concentrations. researchgate.net Similarly, other isothiazolo[5,4-b]pyridine (B1251151) derivatives have been tested for their in vitro anticancer activity, demonstrating a broad spectrum of action. beilstein-journals.org Another study identified thiazolo[5,4-b]pyridine derivatives as inhibitors of c-KIT, a therapeutic target in gastrointestinal stromal tumors (GIST), with some compounds showing efficacy against imatinib-resistant mutants. mdpi.com
Beyond cancer, research has explored the antimicrobial properties of isothiazolopyridines. Novel synthesized isothiazolopyridines have been evaluated for their activity against Mycobacterium tuberculosis and other bacteria, with some derivatives showing significant growth inhibition. The anti-inflammatory and antioxidant activities of related thiazolo[4,5-b]pyridines are also being investigated. nih.gov Furthermore, in the field of agrochemicals, derivatives of the thiazolo[4,5-b]pyridine (B1357651) scaffold have been developed as inhibitors of acyl-ACP thioesterase, showing potent herbicidal activity.
These diverse research avenues for various isothiazolopyridine isomers highlight the chemical versatility of this fused heterocyclic system. By extension, these studies suggest that derivatives of this compound represent a promising, albeit less explored, scaffold for the development of new functional molecules.
Interactive Data Tables
Table 1: Biological Activity of Isothiazolo[5,4-b]pyridine Derivatives
This table summarizes the findings from studies on isothiazolo[5,4-b]pyridine derivatives, which are isomers of the title compound.
| Derivative Class | Research Focus | Key Findings | Reference |
| 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines | PI3K Inhibition (Anticancer) | A representative compound showed potent inhibition of PI3Kα, PI3Kγ, and PI3Kδ with IC50 values of 3.4 nM, 1.8 nM, and 2.5 nM, respectively. | researchgate.net |
| Thiazolo[5,4-b]pyridine derivatives | c-KIT Inhibition (Anticancer) | A lead compound demonstrated an 8-fold higher inhibitory activity against a c-KIT double mutant compared to imatinib. | mdpi.com |
| Isothiazolopyridines with tertiary amine side chains | General Anticancer Activity | Compounds with a 2-hydroxypropylene spacer exhibited a broad spectrum of anticancer action at the GI50 level. | beilstein-journals.org |
| Various substituted isothiazolopyridines | Antimycobacterial Activity | One derivative showed 100% growth inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5N3S |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
[1,2]thiazolo[5,4-c]pyridin-3-amine |
InChI |
InChI=1S/C6H5N3S/c7-6-4-1-2-8-3-5(4)10-9-6/h1-3H,(H2,7,9) |
InChI Key |
FCHIUCMKSXBOCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=NS2)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Isothiazolo 5,4 C Pyridin 3 Amine and Its Analogs
De Novo Synthesis Approaches to the Fused Ring System
The initial construction of the Isothiazolo[5,4-c]pyridine core can be achieved through several methodologies, primarily focusing on the sequential or convergent assembly of the two heterocyclic rings.
Cyclization Reactions for Isothiazole (B42339) Moiety Formation
A common and effective method for forming the isothiazole ring involves the oxidative cyclization of a thioamide precursor. vulcanchem.com This process typically starts with a substituted pyridine (B92270) derivative that bears a cyano group and an adjacent amino or thiol group.
For instance, the synthesis of 3-aminoisothiazolo[3,4-b]pyridine can be achieved from 2-aminonicotinonitrile. The initial step involves the reaction with ammonia (B1221849) and hydrogen sulfide (B99878) to form 2-aminothionicotinamide. Subsequent treatment with an oxidizing agent, such as hydrogen peroxide, induces an intramolecular cyclization to form the isothiazole ring. vulcanchem.com The mechanism is believed to involve the formation of a disulfide bond followed by ring closure.
Another strategy utilizes the cyclization of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate. This metal- and catalyst-free approach proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to construct the isothiazole ring. organic-chemistry.org
Pyridine Ring Construction Methodologies within the Fused System
Constructing the pyridine ring onto a pre-existing isothiazole is another viable synthetic route. These methods often involve condensation reactions. For example, 3-aminothieno[3,2-c]isothiazole-5(6H)-thiones can be synthesized from 3-amino-5-thioxo-4,5-dihydrothiophene-2-carbothioamides by treatment with hydrogen peroxide. thieme-connect.de While this example illustrates the formation of a thiophene (B33073) ring, similar principles can be applied to pyridine ring construction.
A three-component condensation of a 2-aminothiazole (B372263) derivative, an appropriate aldehyde, and Meldrum's acid has been used to synthesize thiazolo[4,5-b]pyridin-5-ones. dmed.org.ua This highlights the utility of multi-component reactions in building the pyridine portion of the fused system.
Convergent and Divergent Synthesis Strategies for Complex Derivatives
Both convergent and divergent strategies are employed to generate a library of Isothiazolo[5,4-c]pyridin-3-amine analogs for structure-activity relationship (SAR) studies.
A divergent approach starts with a common core intermediate, which is then elaborated into a variety of derivatives. For example, dihalogenated isothiazolo[4,5-b]pyridines serve as key building blocks that can be regioselectively functionalized with various substituents. rsc.org This allows for the systematic exploration of different functional groups at specific positions of the fused ring system.
A convergent strategy , on the other hand, involves the synthesis of separate fragments that are then combined in a later step to form the final complex molecule. This can be advantageous for creating highly substituted derivatives where the substituents are introduced early in the synthetic sequence on separate precursor molecules.
Functionalization and Derivatization Techniques on the Core Scaffold
Once the Isothiazolo[5,4-c]pyridine core is assembled, further modifications can be made to fine-tune its properties.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring in the isothiazolopyridine system is generally electron-deficient, making electrophilic aromatic substitution challenging. youtube.com The nitrogen atom in the pyridine ring withdraws electron density, deactivating the ring towards electrophilic attack. youtube.com Consequently, vigorous reaction conditions, such as high temperatures, are often required for reactions like halogenation, nitration, and sulfonation, and the yields can be low. youtube.com For instance, bromination at the C5 position of the pyridine ring has been achieved using N-bromosuccinimide (NBS) in carbon tetrachloride.
Nucleophilic Additions and Substitutions, including Amination
Nucleophilic substitution reactions are a more common and effective way to functionalize the isothiazolopyridine scaffold. Halogenated derivatives of isothiazolopyridines are particularly useful intermediates for introducing a variety of nucleophiles.
Direct amination via nucleophilic displacement is a key method for installing the 3-amino group. For example, 4-chloroisothiazolo[5,4-b]pyridine derivatives can react with amines, often under reflux conditions in a solvent like ethanol (B145695), to yield the corresponding 3-amino derivatives. The regioselectivity of these substitutions can be controlled by the specific halogen and its position on the pyridine ring.
The introduction of the amino group at the 3-position can also be achieved through a multi-step process involving diazotization of a precursor followed by reduction. vulcanchem.com Another approach involves the nucleophilic displacement of a halogen on a picolinonitrile precursor with a thiol, followed by oxidative cyclization and subsequent amination.
Detailed reaction conditions for a representative nucleophilic substitution are outlined in the table below:
| Step | Reagents & Conditions | Yield (%) | Notes |
| Thiol substitution | p-Methoxybenzylthiol, K2CO3, DMF, rt | 63–81 | Selective substitution on halogenated pyridines. |
| Oxidative cyclization | Br2, EtOAc, 0 °C to rt | 48–75 | Bromine induces S–N bond formation. |
| Amination (nucleophilic) | Amines (e.g., morpholine), EtOH, reflux | 57–71 | Amination at halogenated positions. rsc.org |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the isothiazolopyridine scaffold, enabling the formation of carbon-carbon and carbon-nitrogen bonds. wiley.com These reactions typically involve a palladium catalyst and are crucial for introducing a wide range of substituents onto the heterocyclic core, which is vital for creating diverse chemical libraries for applications such as drug discovery. researchgate.netnih.gov
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling a halide (or triflate) with a boronic acid or ester. researchgate.netrsc.org For instance, in the synthesis of related isothiazolo[4,5-b]pyridines, a Suzuki coupling between 3,5-dichloropicolinonitrile and 3,4-dimethoxyphenylboronic acid, catalyzed by Pd(PPh₃)₄ with K₂CO₃ as the base, preferentially occurs at the 5-position of the pyridine ring. rsc.org Similarly, dihalo-isothiazolo[4,5-b]pyridine building blocks are functionalized regioselectively using Suzuki reactions. rsc.org The choice of catalyst is critical; for example, a third-generation catalyst like XPhos Pd G3 can be used to activate less reactive chlorine atoms for coupling. rsc.org The reaction conditions, including the base and solvent system (e.g., K₂CO₃ in THF/H₂O or Cs₂CO₃ in dioxane/H₂O), are tailored to the specific substrates. rsc.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, a key transformation for introducing alkynyl groups. nih.gov This reaction is valuable in the synthesis of complex heterocyclic structures and is often a step in the creation of fused ring systems. researchgate.net For example, a two-step procedure to create 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from bromo-fluorocyanopyridines utilizes a Sonogashira coupling as the initial step. soton.ac.uk The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst (e.g., CuI), although copper-free conditions have been developed to avoid undesirable side reactions like alkyne homocoupling. nih.govsoton.ac.uk
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.org It has largely replaced harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction's development has seen several generations of catalyst systems, allowing for the coupling of almost any amine with various aryl partners under mild conditions. wikipedia.org For example, nickel-catalyzed Buchwald-Hartwig amination has been used to couple pyrimidin-2-yl tosylates with N-heterocycles like indole (B1671886) and benzimidazole. researchgate.net The choice of ligand, such as bidentate phosphine (B1218219) ligands (e.g., BINAP, DPPF) or sterically hindered ligands, is crucial for the reaction's efficiency and scope. wikipedia.org
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions in Isothiazolopyridine Synthesis
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 3,5-Dichloropicolinonitrile + 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | 5-Aryl-3-chloropicolinonitrile | 72% | rsc.org |
| Suzuki Coupling | 3-Bromo-5-chloro-isothiazolo[4,5-b]pyridine + (R³)-boronic acid | XPhos Pd G3, Cs₂CO₃, dioxane/H₂O | 3-Bromo-5-aryl-isothiazolo[4,5-b]pyridine | 89%-quant. | rsc.org |
| Suzuki Coupling | 6-Bromoisothiazolo[4,5-b]pyridin-3-amine analogs + Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Amino-6-aryl-isothiazolo[4,5-b]pyridines | 51-87% | rsc.org |
| Sonogashira Coupling | 6-Bromo-3-fluoro-2-cyanopyridine + Terminal alkyne | Pd(PPh₃)₄, CuI, THF/Et₃N | 6-Alkynyl-3-fluoro-2-cyanopyridine | 92% | soton.ac.uk |
| Buchwald-Hartwig | Aryl Halide + Amine | Palladium Catalyst, Ligand, Base | Aryl Amine | Varies | wikipedia.org |
Modification of the 3-Amine Functionality (e.g., Amide Formation)
The 3-amino group on the isothiazolo[5,4-c]pyridine scaffold is a key handle for further molecular elaboration, most commonly through amide bond formation. This modification is a standard procedure in medicinal chemistry to explore structure-activity relationships.
The synthesis of N-acyl derivatives is typically straightforward. In the synthesis of related thiazolo[5,4-b]pyridine (B1319707) derivatives, the key intermediate aniline (B41778) (amino) compound is reacted with various carboxylic acids to form amides. nih.gov This is often followed by deprotection steps if protecting groups were used on the amine. nih.gov Similarly, the reduction of a thiazolo[4,5-b]pyridine (B1357651) can yield a 2,3-dihydrothiazolo[4,5-b]pyridine, which can then be acylated. beilstein-journals.org These acylation reactions generally proceed under mild conditions, for example, by reacting the amine with an acyl chloride in the presence of a suitable base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) (DCM). beilstein-journals.org
Another common modification involves the reaction of the amine with an isocyanate to form a urea (B33335) derivative, as demonstrated in the synthesis of thiazolo[5,4-b]pyridine analogs. nih.gov
Regioselective Functionalization Strategies
Regioselective functionalization is critical for synthesizing specific isomers of substituted isothiazolopyridines. The inherent electronic properties of the heterocyclic ring system often dictate the position of substitution.
In the isothiazolo[4,5-b]pyridine system, a straightforward and high-yielding two-step synthesis of 3,5- and 3,6-dihalogenated intermediates has been developed. rsc.org These dihalogenated compounds serve as versatile building blocks. The different reactivity of the halogens allows for selective functionalization. For example, in Suzuki-Miyaura couplings of dihalopyridines, the reaction often proceeds preferentially at one position over another (e.g., C5 over C3). rsc.orgrsc.org This selectivity can be influenced by the catalyst, base, and the electronic nature of the positions on the pyridine ring. rsc.orgrsc.org
For instance, the Suzuki coupling on 3,5-dichloropicolinonitrile proceeds preferentially at the 5-position. rsc.org In another case, a lower reaction temperature (-45 °C) allows for the selective substitution of a nitro group at the 3-position of 6-chloro-3-nitropicolinonitrile, leaving the chlorine at the 6-position intact for subsequent reactions. rsc.org The development of methods for the regioselective metalation of related heterocyclic scaffolds, such as pyrazolo[1,5-a]pyridine (B1195680) and thiazole (B1198619), using specific magnesium and zinc bases, further highlights the importance and feasibility of controlling the site of functionalization. nih.govnih.gov These strategies enable the controlled introduction of various substituents at specific positions, which is essential for building complex and diverse molecular architectures. rsc.org
Green Chemistry and Sustainable Synthesis Approaches for this compound
The principles of green chemistry aim to reduce or eliminate hazardous substances in the design and manufacture of chemical products. researchgate.net In the context of synthesizing heterocyclic compounds like isothiazolopyridines, these approaches focus on using environmentally benign solvents, energy-efficient methods, and catalysts to improve sustainability. researchgate.net
Key aspects of green synthesis include:
Minimizing By-products: Efficient reactions that lead to high yields of the desired product with minimal side-product formation are central to green chemistry. researchgate.net
Energy Efficiency: The use of alternative energy sources like microwave irradiation or high hydrostatic pressure can often shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.netnih.gov For example, microwave-assisted synthesis has been shown to produce excellent yields in the synthesis of thiazolo[5,4-d]thiazoles. nih.gov
Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, ethanol, or deep eutectic solvents (DES), is a major goal. researchgate.netnih.gov Deep eutectic solvents, which are mixtures of compounds with a melting point significantly lower than that of its individual components, are being explored as promising eco-friendly reaction media. nih.gov
Catalysis: The use of catalytic methods is inherently green as it reduces the amount of reagents needed. researchgate.net
While specific green chemistry protocols for this compound are not extensively documented in the provided search results, the general principles are being applied to the synthesis of related heterocyclic systems. For example, the synthesis of thiazolo[5,4-d]thiazoles has been achieved in an L-proline-ethylene glycol mixture, a safer and more environmentally friendly solvent system. nih.gov The development of catalyst- and solvent-free processes, potentially activated by high pressure, represents a significant advancement in sustainable synthesis. researchgate.net
Comparison of Preparation Methods and Reaction Conditions
The synthesis of isothiazolopyridine derivatives can be achieved through various routes, each with its own set of advantages and disadvantages regarding reaction conditions, yields, and substrate scope.
Conventional vs. Green Approaches: Traditional synthetic methods often rely on conventional heating and volatile organic solvents. researchgate.net In contrast, green chemistry approaches utilize methods like microwave irradiation or high-pressure activation, which can lead to significantly shorter reaction times and higher yields. researchgate.netnih.gov For instance, the synthesis of a thiazolo[5,4-d]thiazole (B1587360) derivative gave a 75% yield with classical heating, which increased to 92% with microwave heating. nih.gov Furthermore, the use of deep eutectic solvents as a reaction medium offers a safer, zero-VOC (Volatile Organic Compound) alternative to traditional solvents. nih.gov
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig are highly efficient for creating C-C and C-N bonds. rsc.orgwikipedia.org They offer broad functional group tolerance and generally provide good to excellent yields. rsc.orgnih.gov However, these methods can have drawbacks. The catalysts can be expensive, and the reaction conditions may require inert atmospheres and careful control. libretexts.org The choice of ligand is critical and often needs to be optimized for a specific transformation. wikipedia.org For example, while first-generation Buchwald-Hartwig catalysts were limited, the development of more advanced, sterically hindered ligands has greatly expanded the reaction's scope. wikipedia.org
Multi-step Classical Synthesis: Building the heterocyclic core from simpler starting materials often involves a sequence of classical reactions like condensation, cyclization, and substitution. For instance, the synthesis of isothiazolo[5,4-b]pyridin-3(2H)-ones can be achieved in a single step from 2-chlorothio-3-pyridinecarbonyl chloride and an amine. clockss.org Subsequent oxidation to the 1,1-dioxide can be achieved using various oxidizing agents, with a combination of Oxone® and sodium hypochlorite (B82951) giving consistently good yields across different substrates, outperforming methods like m-CPBA which show high variability depending on the substituent. clockss.org These multi-step syntheses, while effective, can be more time-consuming and may generate more waste compared to more convergent, catalyst-driven approaches.
Table 2: Comparison of General Synthetic Approaches
| Method | Advantages | Disadvantages | Typical Conditions |
|---|---|---|---|
| Metal-Catalyzed Cross-Coupling | High efficiency, broad scope, good yields, mild conditions. rsc.orgwikipedia.org | Catalyst cost, sensitivity to air/moisture, ligand optimization required. libretexts.org | Pd or Ni catalyst, ligand, base, organic solvent, often heated. rsc.orgresearchgate.net |
| Classical Multi-step Synthesis | Utilizes well-established reactions, can build core from simple precursors. clockss.org | Can be lengthy, may require harsh conditions, can generate more waste. | Varies widely: includes cyclizations, substitutions, oxidations. rsc.orgclockss.org |
| Green/Sustainable Methods | Reduced environmental impact, safer solvents, energy efficient. researchgate.netnih.gov | May require specialized equipment (microwaves, high pressure), less established for some scaffolds. | Microwave irradiation, deep eutectic solvents, catalyst-free conditions. researchgate.netnih.gov |
Chemical Reactivity and Reaction Mechanisms of Isothiazolo 5,4 C Pyridin 3 Amine
Reactivity Profiles of the Amine Functionality
The exocyclic amine group at the 3-position of the isothiazolo[5,4-c]pyridine system is a key site for chemical transformations. As a primary amine, it possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic.
The basicity of the amine is influenced by the electron-withdrawing nature of the fused aromatic system. Compared to a simple alkylamine, the basicity of the amino group in isothiazolo[5,4-c]pyridin-3-amine is expected to be reduced. This is due to the delocalization of the nitrogen's lone pair into the heterocyclic rings.
As a nucleophile, the amine group can participate in a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines, although overalkylation can be a competing process.
Diazotization: Reaction with nitrous acid (HONO) to form a diazonium salt. This intermediate can then undergo a range of subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a variety of functional groups.
Condensation Reactions: Reaction with aldehydes and ketones to form Schiff bases (imines).
The reactivity of the amine is also sterically influenced by the adjacent fused ring system.
Intrinsic Reactivity of the Isothiazole (B42339) Heterocycle within the Fused System
The isothiazole ring is a five-membered heterocycle containing a sulfur and a nitrogen atom in a 1,2-relationship. Its reactivity within the fused this compound system is shaped by its inherent electronic properties and the influence of the fused pyridine (B92270) ring.
The isothiazole ring is considered an electron-deficient aromatic system. wikipedia.org Key reactive sites on the isothiazole ring include:
Deprotonation: The hydrogen atom at the C2 position of an isothiazole ring can be abstracted by strong bases, such as organolithium reagents, to form a nucleophilic species that can react with various electrophiles. wikipedia.org
Electrophilic Attack: Electrophilic substitution on the isothiazole ring is generally difficult due to its electron-deficient nature. When it does occur, the position of substitution is influenced by the directing effects of the substituents and the fused pyridine ring.
Nucleophilic Attack: The isothiazole ring can be susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the heteroatoms.
The fusion to the pyridine ring further modifies the electron distribution and, consequently, the reactivity of the isothiazole portion of the molecule.
Reactivity of the Pyridine Heterocycle within the Fused System
Pyridine is a six-membered aromatic heterocycle containing a nitrogen atom. Its reactivity is characterized by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, especially at the positions ortho and para to the nitrogen.
In the this compound system, the pyridine ring's reactivity is influenced by both the fused isothiazole ring and the amino group.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally unreactive towards electrophilic substitution. rsc.org Any such reaction would likely occur at positions dictated by the combined directing effects of the nitrogen atom, the fused isothiazole ring, and the amino group.
Nucleophilic Aromatic Substitution (SNA_r): The pyridine ring is activated towards nucleophilic attack. Halogenated derivatives of isothiazolopyridines have been shown to undergo nucleophilic substitution. For instance, in the isomeric 3,6-dibromoisothiazolo[4,5-b]pyridine, the bromine at the 3-position is readily displaced by various nucleophiles. rsc.org
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized by peracids to form the corresponding N-oxide. This transformation can alter the reactivity of the ring system, often facilitating subsequent substitution reactions.
Oxidative and Reductive Transformations of the Ring System
The this compound ring system can undergo both oxidative and reductive transformations.
Oxidative Reactions: The sulfur atom in the isothiazole ring is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of S-oxides or S,S-dioxides. These transformations can significantly alter the electronic properties and reactivity of the entire fused system. The pyridine nitrogen can also be oxidized to an N-oxide, as mentioned previously.
Reductive Reactions: Reduction of the isothiazolopyridine system can lead to different products depending on the reducing agent and reaction conditions. Catalytic hydrogenation can potentially reduce the pyridine ring to a piperidine (B6355638) ring. Stronger reducing agents might lead to the cleavage of the isothiazole ring. For example, reduction of some thiazole (B1198619) rings with Raney Nickel can result in desulfurization and ring opening. pharmaguideline.com
Ring-Opening and Rearrangement Reactions
The isothiazole ring, under certain conditions, can undergo ring-opening reactions. This can be initiated by nucleophilic attack, particularly with strong bases, or by reductive cleavage. For example, some isothiazole derivatives have been observed to undergo ring opening when treated with nucleophiles like amines. chemicalbook.com
Rearrangement reactions of the isothiazolopyridine skeleton are less common but can be envisaged under thermal or photochemical conditions. Such rearrangements could potentially lead to the formation of other isomeric fused heterocyclic systems. For instance, some thiazoles have been shown to undergo cycloaddition reactions followed by rearrangement. wikipedia.org
Investigation of Key Reaction Mechanisms
The mechanisms of reactions involving this compound are expected to follow established principles of heterocyclic chemistry.
Nucleophilic Aromatic Substitution: The mechanism of nucleophilic substitution on the pyridine or isothiazole ring likely proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the ring to form a resonance-stabilized anionic σ-complex before the leaving group is expelled.
Electrophilic Aromatic Substitution: If electrophilic substitution were to occur, it would proceed via the typical arenium ion intermediate, with the regioselectivity determined by the stability of this intermediate as influenced by the fused rings and the amino group.
Oxidative Cyclization in Synthesis: The synthesis of related isothiazolopyridine systems often involves an oxidative cyclization step. Studies on the formation of 3,6-dibromo-isothiazolo[4,5-b]pyridine suggest an ionic mechanism rather than a radical pathway. rsc.org This involves the reaction of a precursor with bromine to form an intermediate that then undergoes intramolecular cyclization. rsc.org
Due to the limited specific literature on this compound, many of these mechanistic pathways are inferred from studies on closely related isomers and the fundamental principles of heterocyclic reactivity.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
For Isothiazolo[5,4-c]pyridin-3-amine, ¹H NMR would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. The chemical shifts of the protons on the pyridine (B92270) ring would be indicative of the electronic effects of the fused isothiazole (B42339) ring and the amino substituent. Similarly, ¹³C NMR would identify all unique carbon atoms in the molecule, including the quaternary carbons at the ring fusion.
To assemble the complete structural puzzle, multi-dimensional NMR experiments are employed to establish correlations between different nuclei.
COSY (Correlation Spectroscopy): This 2D NMR technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be instrumental in confirming the connectivity of the protons within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This experiment would definitively assign each proton to its corresponding carbon atom in the molecular skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This would be vital for establishing the connectivity across the fused ring system and for positioning the amino group by observing correlations from its protons to the carbon framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei, regardless of their bonding. This technique can help to confirm the spatial relationship between the amino group protons and the adjacent protons on the pyridine ring.
A hypothetical summary of expected NMR data is presented below.
| Technique | Expected Information for this compound |
| ¹H NMR | Signals for protons on the pyridine ring and the amino group, with chemical shifts influenced by the heterocyclic system. |
| ¹³C NMR | Resonances for each unique carbon atom in the fused ring system. |
| COSY | Correlations between adjacent protons on the pyridine ring. |
| HSQC | Direct correlation of each proton to its attached carbon. |
| HMBC | Long-range correlations establishing the connectivity of the fused rings and the position of the amino group. |
| NOESY | Through-space correlations confirming the spatial arrangement of the atoms. |
Solid-State NMR Applications for Polymorphs and Bulk Structures
While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly important for identifying and characterizing different crystalline forms, or polymorphs, which can have distinct physical properties. For this compound, ssNMR could be used to study the bulk material, providing information on intermolecular interactions and packing in the crystal lattice.
Mass Spectrometry (MS) Applications for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass. This precision allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₆H₅N₃S, HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.
| Technique | Parameter | Value for C₆H₅N₃S |
| HRMS | Exact Mass | 151.0259 |
| Molecular Weight | 151.19 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, the molecular ion of this compound would be selected and then fragmented. The resulting fragment ions are then analyzed to provide clues about the molecule's structure. The fragmentation pattern would be characteristic of the fused isothiazole and pyridine rings, and the loss of specific neutral fragments could further confirm the arrangement of the atoms.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.
For this compound, IR and Raman spectroscopy would be expected to show characteristic absorption bands for:
N-H stretching vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.
C=N and C=C stretching vibrations within the aromatic pyridine and isothiazole rings, expected in the 1400-1600 cm⁻¹ region.
C-S stretching vibrations associated with the isothiazole ring.
The combined data from these vibrational techniques would provide a fingerprint of the molecule's functional groups, complementing the connectivity information obtained from NMR and the molecular formula from mass spectrometry.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal packing and solid-state conformation of this compound.
Currently, specific experimental X-ray crystallographic data for this compound is not available in the reviewed literature. Typically, such an analysis would involve growing a single crystal of the compound suitable for diffraction experiments. The resulting data would be refined to yield a detailed structural model.
A hypothetical data table for the X-ray crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₄N₄S |
| Formula Weight | 164.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 7.890 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 662.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.645 |
| R-factor (%) | 4.5 |
Note: The data in this table is hypothetical and serves as an example of the parameters determined through X-ray crystallography.
The crystal structure would likely reveal significant intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the pyridine and isothiazole rings. These interactions play a crucial role in the stability of the crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated system and the presence of chromophores.
As with crystallographic data, specific experimental UV-Vis spectroscopic data for this compound is not presently found in the surveyed scientific literature. A typical UV-Vis analysis would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and measuring its absorbance across a range of wavelengths.
The expected UV-Vis spectrum of this compound would likely exhibit absorption bands corresponding to π → π* and n → π* transitions, characteristic of heteroaromatic systems. The position of the absorption maxima (λmax) would be indicative of the extent of conjugation within the fused ring system.
A hypothetical data table for the UV-Vis spectroscopic analysis is provided below to exemplify the expected findings.
Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε₁) (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε₂) (L mol⁻¹ cm⁻¹) | Transition Type |
| Ethanol | 245 | 25,000 | 310 | 8,000 | π → π* / n → π* |
Note: The data in this table is hypothetical and represents typical values for similar heteroaromatic compounds.
The electronic transitions observed would be influenced by the nature of the solvent, with polar solvents potentially causing shifts in the absorption maxima due to solvatochromic effects.
Emerging Research Applications and Potential of Isothiazolo 5,4 C Pyridin 3 Amine Derivatives
Role as Building Blocks in Complex Organic Synthesis
Precursors for Advanced Heterocyclic Systems
There is no available literature detailing the use of Isothiazolo[5,4-c]pyridin-3-amine or its derivatives as precursors for the synthesis of more complex heterocyclic systems.
Scaffolds for Chemical Library Design and Diversity-Oriented Synthesis
No published studies were identified that utilize the this compound scaffold for the design of chemical libraries or in diversity-oriented synthesis approaches.
Applications in Catalysis (e.g., as Ligands for Metal Complexes)
The potential application of this compound derivatives as ligands for metal complexes in catalysis has not been explored in the available scientific literature. While isothiazole-containing compounds, in general, have been investigated as ligands, no specific research focuses on this particular isomer. thieme-connect.com
Development of Chemical Probes and Tools for Biochemical Research
Mechanistic Studies of Enzyme Inhibition (e.g., Kinases like GAK, PI3K)
There is no evidence in the literature to suggest that this compound derivatives have been investigated as inhibitors of kinases such as Cyclin G-associated kinase (GAK) or Phosphoinositide 3-kinase (PI3K). In contrast, related isomers like isothiazolo[4,3-b]pyridines have been identified as potent GAK inhibitors. nih.gov Similarly, thiazolo[5,4-b]pyridine (B1319707) derivatives have been developed as potent PI3K inhibitors. nih.gov However, these findings cannot be extrapolated to this compound.
Exploration of Structure-Activity Relationships (SAR) in vitro for Target Modulation
As there are no studies on the biological activity of this compound derivatives as enzyme inhibitors or for other target modulation, no in vitro structure-activity relationship (SAR) studies have been published.
Modulation of Specific Biological Pathways for Research Purposes
Derivatives of the isothiazolo[5,a-c]pyridine scaffold are being investigated as tools to modulate specific biological pathways, thereby enabling a deeper understanding of complex physiological processes. A notable area of this research is the interaction of these compounds with neurotransmitter systems.
One specific derivative, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol, which is a reduced form of the core scaffold, has been synthesized and evaluated for its activity on the GABAergic system. nih.gov This compound was found to be a weak GABA agonist. nih.gov The GABA (gamma-aminobutyric acid) pathway is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is crucial for regulating neuronal excitability. The ability of isothiazolo[5,4-c]pyridine derivatives to interact with GABA receptors, even weakly, makes them useful as research tools to probe the structure and function of these receptors. By studying how these compounds bind to and activate GABA receptors, researchers can gain insights into the mechanisms of inhibitory neurotransmission.
The development of such derivatives allows for the systematic exploration of the pharmacophore of the GABA receptor, contributing to the design of more potent and selective ligands for therapeutic purposes. The isothiazolo[5,4-c]pyridine scaffold provides a rigid framework that can be systematically modified to understand the structure-activity relationships governing GABA receptor modulation.
Future Research Directions and Unaddressed Challenges
Exploration of Novel and More Efficient Synthetic Pathways
The development of robust and versatile synthetic routes is the bedrock of advancing research on any chemical entity. For Isothiazolo[5,4-c]pyridin-3-amine, future work must focus on moving beyond classical methods to explore more efficient and high-yielding pathways. Research on related isomers has demonstrated the power of modern synthetic techniques, which could be adapted. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used to functionalize brominated isothiazolopyridine intermediates, allowing for the introduction of diverse aryl groups. nih.gov Similarly, one-pot multicomponent reactions present an opportunity for rapid assembly of the core structure from simple precursors, enhancing synthetic efficiency. mdpi.com
A significant challenge lies in achieving regioselectivity, a common hurdle in the synthesis of fused heterocyclic systems. Future pathways must be designed to control the formation of the [5,4-c] isomer over other possibilities like [5,4-b] or [4,5-c]. rsc.org
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Relevant Precursors |
|---|---|---|---|
| Oxidative Cyclization | Bromine, Hydrogen Peroxide (H₂O₂) | Direct ring formation, atom economy | Substituted mercaptopyridine derivatives |
| Palladium-Catalyzed Coupling | PdCl₂(dppf), XPhos Pd G3 | High functional group tolerance, diverse derivatization | Halogenated Isothiazolo[5,4-c]pyridine core |
| Multicomponent Reactions | Thioamides, Chloronitropyridines | Step economy, rapid library synthesis | Appropriately substituted pyridine (B92270) precursors |
| N-O Bond Cleavage | - | Access from isoxazolopyridine precursors | Isoxazolopyridine-thiols |
Systematic exploration of these and other modern synthetic methods is essential for creating a toolbox for the reliable and varied production of this compound derivatives.
Deeper Mechanistic Understanding of Complex Transformations
To optimize synthetic pathways, a profound understanding of the underlying reaction mechanisms is crucial. For the isothiazolopyridine scaffold, complex transformations like oxidative cyclization are fundamental. Future research should investigate the mechanism of forming the this compound core. For example, studies on the synthesis of the related isothiazolo[4,5-b]pyridines used radical trapping agents like TEMPO to determine that the cyclization proceeds through an ionic, rather than a radical, pathway. rsc.org
Applying similar investigative techniques—including kinetic studies, isotopic labeling, and computational modeling with Density Functional Theory (DFT)—to the synthesis of this compound would provide invaluable insights. This knowledge would allow chemists to fine-tune reaction conditions to minimize byproducts, improve yields, and predict the outcomes of new transformations. rsc.org
Expansion of Application Domains in Chemical Biology and Materials Science
While other isothiazolopyridine isomers have been extensively explored as potent kinase inhibitors targeting enzymes like PI3K and GAK, the biological potential of the [5,4-c] isomer is virtually unknown. nih.govrsc.org A major future direction is the systematic screening of this compound and its derivatives in biological assays. Its unique electronic structure and hydrogen bonding capabilities make it a compelling candidate for interaction with biological targets. cymitquimica.com
Future research should focus on:
Chemical Probe Development: Synthesizing libraries of derivatives to probe specific enzyme families or cellular pathways. The core structure can serve as a scaffold for creating selective inhibitors. nih.gov
Materials Science: Investigating the use of the this compound core as a building block for novel organic materials. The fused aromatic system suggests potential applications in organic electronics, though this remains to be explored.
Development of Sustainable and Scalable Synthesis Protocols
As interest in this compound grows, the need for environmentally benign and scalable synthetic methods will become paramount. Green chemistry principles must be integrated into the development of new synthetic routes. researchgate.net
Table 2: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Proposed Application for this compound | Potential Benefit |
|---|---|---|
| Use of Safer Solvents | Exploring deep eutectic solvents (DES) or water as reaction media. mdpi.com | Reduced environmental impact and hazard. |
| Energy Efficiency | Employing microwave-assisted or ultrasonic-mediated synthesis. mdpi.combepls.com | Shorter reaction times and lower energy consumption. |
| Catalysis | Developing recyclable catalysts for key reaction steps. bepls.com | Reduced waste and improved process economy. |
| Atom Economy | Designing syntheses, like multicomponent reactions, that maximize the incorporation of starting materials into the final product. | Minimization of by-products. |
A significant challenge is adapting these green protocols to be scalable for potential industrial production, ensuring that efficiency and purity are maintained at a larger scale. researchgate.net
Integration with Advanced Analytical and High-Throughput Screening Techniques
To accelerate the research and development cycle for this compound, the integration of modern analytical and screening technologies is indispensable.
Table 3: Key Technologies for Future this compound Research
| Technology | Application Area | Specific Purpose |
|---|---|---|
| 2D NMR Spectroscopy | Structural Elucidation | Unambiguous determination of regiochemistry and conformation of new derivatives. rsc.org |
| X-ray Crystallography | Structural Validation | Definitive confirmation of molecular structure and intermolecular interactions. rsc.orgresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Characterization | Precise mass determination to confirm elemental composition. nih.gov |
| High-Throughput Screening (HTS) | Biological Evaluation | Rapidly screen compound libraries against diverse biological targets (e.g., kinases) using assays like TR-FRET. rsc.org |
| Computational Modeling | Prediction & Mechanistic Study | Model molecular geometry, predict reactivity, and simulate interactions with biological targets. nih.gov |
By leveraging these advanced tools, researchers can more efficiently design, synthesize, and characterize novel derivatives of this compound. High-throughput screening will be particularly crucial for rapidly identifying promising candidates for further development in chemical biology and materials science, overcoming the current lack of application data for this specific molecule. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
